REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1)=[O:3].[B-](F)(F)(F)F.CCOC(C(C#N)=NOC(N(C)C)=[N+](C)C)=O.[C:33]([N:40]1[CH2:48][CH2:47][CH:43]([C:44](O)=[O:45])[CH2:42][CH2:41]1)([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34].CCN(C(C)C)C(C)C>CN(C=O)C>[C:36]([O:35][C:33]([N:40]1[CH2:48][CH2:47][CH:43]([C:44](=[O:45])[NH:10][C:7]2[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH3:1])=[CH:5][CH:6]=2)[CH2:42][CH2:41]1)=[O:34])([CH3:39])([CH3:38])[CH3:37] |f:1.2|
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Name
|
|
Quantity
|
6.76 g
|
Type
|
reactant
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Smiles
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CC(=O)C1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
16.4 g
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Type
|
reactant
|
Smiles
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[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N
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Name
|
|
Quantity
|
11.46 g
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Type
|
reactant
|
Smiles
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C(=O)(OC(C)(C)C)N1CCC(C(=O)O)CC1
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Name
|
|
Quantity
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8.6 mL
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Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
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|
Quantity
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250 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at ambient temperature for 12 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo
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Type
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DISSOLUTION
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Details
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The residue was redissolved in ethyl acetate (250 ml)
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Type
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WASH
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Details
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washed with sat. sodium hydrogen carbonate solution (2×50 ml), hydrochloric acid (1 N, 50 ml) and brine (50 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over sodium sulfate
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Type
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CUSTOM
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Details
|
evaporated
|
Type
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CUSTOM
|
Details
|
recrystallized from ethyl acetate
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C(NC1=CC=C(C=C1)C(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.2 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |